Specific Scientific Field: This application falls under the field of Proteomics, which is a branch of biology that studies proteins, their structures, and functions .
Detailed Summary of the Application: N,N-Dimethyl-l-leucine (iDiLeu) is used for the absolute quantification of peptides and proteins using a standard curve approach . This method is key in candidate biomarker validation, which generates long lists of proteins that must be further verified by targeted absolute quantification methods before being examined in clinical applications .
Methods of Application or Experimental Procedures: The iDiLeu reagents are used to chemically modify peptides. These tags enable the generation of four-point calibration curves in one liquid chromatography–mass spectrometry (LC–MS) run to determine protein concentrations from labeled peptides . The iDiLeu-labeled peptides show remarkably similar retention time shifts, slightly lower energy thresholds for higher-energy collisional dissociation (HCD) fragmentation, and high quantification accuracy for trypsin-digested protein samples .
Results or Outcomes: The use of iDiLeu has proven to be cost-effective and high-throughput, with median errors less than 15% . By spiking in an iDiLeu-labeled neuropeptide, allatostatin, into mouse urine matrix, two quantification methods are validated . The first uses one labeled peptide as an internal standard to normalize labeled peptide peak areas across runs (with less than 19% error), whereas the second enables standard curve creation and analyte quantification in one run (with less than 8% error) .
Specific Scientific Field: This application falls under the field of Glycoproteomics, which is a branch of proteomics that identifies, catalogs, and characterizes proteins containing carbohydrates as a posttranslational modification .
Methods of Application or Experimental Procedures: The iDiLeu reagents are used to chemically modify glycopeptides. These tags enable the generation of calibration curves in one liquid chromatography–mass spectrometry (LC–MS) run to determine protein concentrations from labeled glycopeptides . The iDiLeu-labeled glycopeptides show high quantification accuracy .
Results or Outcomes: The use of iDiLeu in Boost-DiLeu has proven to be cost-effective and high-throughput . It provides a comprehensive analysis of glycoproteins, which is crucial in understanding the complex biological processes and diseases associated with protein glycosylation .
N,N-Dimethyl-L-leucine is a derivative of the amino acid leucine, characterized by the addition of two methyl groups to the nitrogen atom of its amino group. This compound has the molecular formula C₈H₁₇NO₂ and is categorized as a tertiary amine. The structure features a branched aliphatic chain, which contributes to its unique properties and reactivity. N,N-Dimethyl-L-leucine is often utilized in biochemical research, particularly in mass spectrometry applications due to its ability to serve as a tagging reagent for peptides and proteins.
The mechanism of action of N,N-DML remains unknown due to limited research. However, its structural similarity to L-leucine suggests potential areas for investigation. L-leucine is involved in various biological processes, including protein synthesis and mTOR (mammalian target of rapamycin) signaling pathway, which regulates cell growth and proliferation [, ]. N,N-DML might interact with similar cellular targets, but more research is needed to understand its specific mechanism.
These reactions are crucial for synthesizing derivatives used in biochemical assays and for developing new analytical techniques.
N,N-Dimethyl-L-leucine exhibits biological activity primarily through its role as a mass tagging reagent in proteomics. It enhances the detection sensitivity and quantification accuracy of amine-containing metabolites when used in combination with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The compound has been shown to improve the separation and identification of metabolites in biological samples, such as urine from mice, highlighting its utility in metabolic profiling studies .
Additionally, while specific pharmacological activities are not extensively documented, compounds within this class may exhibit varying degrees of interaction with biological systems due to their structural similarity to naturally occurring amino acids.
The synthesis of N,N-Dimethyl-L-leucine can be achieved through several methods:
These methods highlight the versatility of synthetic routes available for producing N,N-Dimethyl-L-leucine, allowing for modifications based on desired applications.
N,N-Dimethyl-L-leucine finds applications primarily in:
The compound’s ability to facilitate complex analyses makes it invaluable in research settings focused on metabolic pathways and protein interactions.
Studies involving N,N-Dimethyl-L-leucine focus on its interactions within biological systems, particularly regarding its role as a tagging agent. It has been shown to effectively label primary and secondary amines, enabling detailed analysis of metabolic pathways . Interaction studies often utilize advanced techniques such as liquid chromatography coupled with mass spectrometry to explore how this compound interacts with various biomolecules.
N,N-Dimethyl-L-leucine shares structural similarities with several other compounds in the amino acid family. Here are some comparable compounds:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| L-Leucine | Natural amino acid with a branched aliphatic chain | Essential amino acid involved in protein synthesis |
| N,N-Dimethyl-L-alanine | Similar dimethylation but derived from alanine | Smaller side chain compared to leucine |
| N-Methyl-L-valine | Methylated derivative of valine | Valine has one less carbon than leucine |
| N,N-Diethyl-L-leucine | Ethyl groups instead of methyl | Larger alkyl substituents affect solubility |
N,N-Dimethyl-L-leucine is unique due to its specific methylation pattern and its application as an isobaric tag in quantitative proteomics. Its branched structure allows for distinct interactions within biological systems compared to its analogs, making it particularly useful for analytical chemistry applications.
N,N-Dimethyl-L-leucine, systematically named (2S)-2-(dimethylamino)-4-methylpentanoic acid, belongs to the class of modified amino acids where the primary amino group of leucine has been converted to a tertiary dimethylamino group. The compound maintains the L-configuration at the alpha carbon, preserving the stereochemical integrity characteristic of naturally occurring amino acids. The molecular structure consists of a carboxylic acid group, a tertiary amine with two methyl substituents, and the characteristic branched alkyl side chain of leucine.
The Chemical Abstracts Service registry number for this compound is 2439-37-4, providing a unique identifier for chemical databases and regulatory purposes. The compound is also known by several synonymous names including N,N-Dimethyl-L-leucine hydrochloride salt and (S)-2-(Dimethylamino)-4-methylpentanoic acid, reflecting its various forms and chemical naming conventions.
The three-dimensional structure of N,N-Dimethyl-L-leucine exhibits specific conformational preferences due to the steric interactions between the dimethylamino group and the branched side chain. These structural features contribute to its distinct physical and chemical properties, setting it apart from both the parent leucine molecule and other amino acid derivatives.
The historical development of N,N-Dimethyl-L-leucine traces its origins to the broader context of amino acid modification research that emerged in the early twentieth century. While the parent amino acid leucine was discovered in 1819 by French chemist Proust from cheese, and subsequently isolated from skeletal muscle and wool by Braconnot in 1820 [5], the systematic N,N-dimethylation of amino acids represents a more recent synthetic development.
The emergence of N,N-dimethylated amino acids as research tools gained significant momentum in the context of analytical chemistry applications during the late twentieth and early twenty-first centuries. The systematic study of N,N-dimethyl leucine derivatives began with early investigations into amino acid modification techniques for mass spectrometry applications. Fischer and colleagues pioneered early work on N-methyl derivatives of alanine, leucine, and phenylalanine through nucleophilic displacement of optically active (R)-α-bromo acids, establishing foundational methodologies for amino acid N-alkylation [6].
The synthetic methodology for N,N-Dimethyl-L-leucine involves reductive dimethylation using sodium cyanoborohydride and formaldehyde under controlled conditions. The preparation begins with leucine or isotopic leucine suspended in aqueous solution with sodium cyanoborohydride, followed by the dropwise addition of formaldehyde while maintaining the reaction mixture in an ice-water bath [9] [10]. The reaction progress is monitored through ninhydrin staining on thin-layer chromatography plates, and the target molecule is purified using flash column chromatography with methanol and dichloromethane as the mobile phase [9] [10].
Subsequent developments expanded the utility of N,N-Dimethyl-L-leucine through the introduction of mass defect-based labeling strategies. In 2017, researchers developed mass defect-based N,N-dimethyl leucine labels with custom-synthesized duplex reagents exhibiting a mass difference of 20.5 millidaltons, arising from subtle variations in nuclear binding energy between isotopologues [10] [11]. This advancement enabled multiplexed quantification methods for simultaneous proteomics and amine metabolomics analyses.
The evolution continued with the development of 5-plex mass defect N,N-dimethyl leucine tags in 2019, which combined mass difference and mass defect approaches to enhance multiplexing capacity without requiring increased resolving power [12] [13]. Each of the 5-plex reagents could be synthesized through a single straightforward dimethylation reaction, ensuring high yield, low cost, and accessibility to research laboratories [12] [13].
The most recent advancement occurred in 2022 with the introduction of the Boost-DiLeu strategy, an improved isobaric labeling approach with an additional boosting channel to enhance N,N-dimethyl leucine tagging-based quantitative glycoproteomic analysis [14]. This development incorporated one-tube sample processing workflows and high pH fractionation, enabling the identification of thousands of quantifiable N-glycopeptides from minimal sample amounts [14].
N,N-Dimethyl-L-leucine has established profound significance in analytical chemistry, particularly within the domains of quantitative proteomics, metabolomics, and mass spectrometry-based bioanalysis. The compound's analytical importance stems from its unique chemical properties that enable its function as a versatile chemical tagging reagent for biomolecule quantification and identification [7] [11] [14] [12] [8] [15].
The mass spectrometric behavior of N,N-Dimethyl-L-leucine derivatives exhibits characteristic fragmentation patterns that enhance analytical utility. Upon collision-induced dissociation, DiLeu-labeled peptides generate intense a1 reporter ions at mass-to-charge ratios 115.1, 116.1, 117.1, and 118.1, enabling multiplexed quantification through tandem mass spectrometry [7] [8]. The compound undergoes predictable fragmentation pathways, with the dimethylamino group facilitating specific bond cleavages that produce diagnostic ions for structural characterization [16].
The development of mass defect-based N,N-dimethyl leucine labeling represents a significant advancement in analytical chemistry methodology. These reagents utilize subtle mass differences of 20.5 millidaltons between isotopologues, arising from variations in nuclear binding energy, to enable high-resolution mass spectrometric quantification without precursor interference or dynamic range compression [11] [17]. The mass defect approach provides excellent accuracy for mass spectrometry-centric quantification, with optimal resolving powers determined to be 240,000 for labeled peptides and 120,000 for labeled metabolites on Orbitrap Fusion Lumos instrumentation [11] [17].
The analytical versatility of N,N-Dimethyl-L-leucine extends to simultaneous proteomics and metabolomics applications. The compound's labeling chemistry dramatically improves chromatographic performance of polar metabolites through modified hydrophobicity, enhanced ionization efficiency, and picomole-level detection limits [11] [17]. This dual functionality enables comprehensive biomolecular profiling from single sample preparations, increasing analytical throughput and reducing sample consumption requirements [11] [17].
Recent developments in N,N-Dimethyl-L-leucine analytical applications include the 5-plex mass defect strategy, which combines mass difference and mass defect approaches to enhance multiplexing capacity. The 5-plex system produces two labeled peak clusters separated by 5 daltons in mass spectrometry spectra, detected as five isotopic peaks at high resolution with mass differences of 15, 17, and 18 millidaltons per tag [12] [13]. This advancement enables increased sample throughput while maintaining quantitative accuracy at resolving powers achievable on modern mass spectrometric instrumentation [12] [13].
The Boost-DiLeu strategy represents the most recent analytical innovation, incorporating an additional boosting channel to enhance quantitative glycoproteomic analysis [14]. This approach integrates one-tube sample processing workflows with high pH fractionation, enabling identification of over 3,500 quantifiable N-glycopeptides from 30 micrograms of HeLa cell tryptic digests with reliable quantification performance [14]. The strategy has demonstrated particular utility for analyzing size-limited clinical samples, including human cerebrospinal fluid specimens for biomarker discovery applications [14].
| Application | Year Developed | Key Feature | Quantification Accuracy |
|---|---|---|---|
| DiLeu Tandem Mass Tags | 2010 [7] [8] | 4-plex isobaric tags with reporter ions m/z 115-118 | <15% [7] [8] |
| Mass Defect-based mdDiLeu | 2017 [11] [17] | Mass difference of 20.5 mDa for duplex quantification | Excellent MS1-centric accuracy [11] [17] |
| 5-plex mdDiLeu Tags | 2019 [12] [13] | Five isotopic peaks with 15-18 mDa mass differences | High accuracy at RP 500K [12] [13] |
| Boost-DiLeu Strategy | 2022 [14] | Enhanced glycoproteomic analysis with boosting channel | Reliable quantification performance [14] |
| iDiLeu Reagents | 2014 [15] | Five mass difference reagents for standard curves | <15% median errors [15] |
The isotopic variants of N,N-Dimethyl-L-leucine enable absolute quantification through standard curve approaches, providing cost-effective alternatives to stable isotope-labeled peptide standards for biomarker validation studies [15]. The iDiLeu reagents contain amine-reactive triazine ester groups and demonstrate remarkable consistency in retention time shifts, slightly lower energy thresholds for higher-energy collisional dissociation fragmentation, and high quantification accuracy with median errors below 15 percent [15].
N,N-Dimethyl-l-leucine possesses the molecular formula C₈H₁₇NO₂ with a molecular weight of 159.23 grams per mole [1] [2] [3]. The compound is officially designated under CAS Registry Number 2439-37-4 and carries the IUPAC name (2S)-2-(dimethylamino)-4-methylpentanoic acid [1] [3]. The compound maintains the stereochemical configuration of the parent L-leucine, preserving the S-configuration at the alpha carbon [2] [3].
The structural representation can be expressed through various chemical notation systems. The canonical SMILES notation is CC(C)CC(C(=O)O)N(C)C, while the isomeric SMILES, which preserves stereochemical information, is CC(C)CC@@HN(C)C [2] [3]. The InChI identifier provides comprehensive structural information: InChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m0/s1, with the corresponding InChI Key being FZLYRJBAUQHHIH-ZETCQYMHSA-N [2] [3].
| Property | Value | Reference |
|---|---|---|
| Physical State | White solid | [4] |
| Color | Colorless to white | [5] [4] |
| Purity | 95%+ (commercial grade) | [4] |
| Storage Conditions | Room temperature | [4] |
| European Community Number | 873-432-8 | [3] |
| DTXSID | DTXSID70470130 | [3] |
The compound exhibits typical amino acid characteristics but with modified solubility and reactivity profiles due to the dimethylamino substitution. The tertiary amine structure significantly influences its interaction with various solvents and chemical reagents .
Mass spectrometric analysis reveals characteristic fragmentation patterns essential for analytical identification and quantification [2] [7]. The compound exhibits specific mass-to-charge ratios including 160.13321 for [M+H]⁺, 182.11515 for [M+Na]⁺, and 158.11865 for [M-H]⁻ [2]. Predicted collision cross-section values provide additional identification parameters: 138.0 Ų for [M+H]⁺, 143.0 Ų for [M+Na]⁺, and 138.3 Ų for [M-H]⁻ [2].
Research in infrared spectroscopy has demonstrated that deuterated leucine derivatives exhibit characteristic absorption peaks around 2050-2220 cm⁻¹ corresponding to C-D stretching modes [8] [9]. These spectroscopic properties have proven valuable for structural analysis and identification of leucine derivatives in complex matrices [8] [9].
N,N-Dimethyl-l-leucine demonstrates versatile chemical reactivity patterns characteristic of both amino acids and tertiary amines . The compound undergoes various chemical transformations including oxidation to form N-oxide derivatives using reagents such as hydrogen peroxide or peracids . Reduction reactions can convert the compound back to leucine or intermediate products using reducing agents like lithium aluminum hydride or sodium borohydride .
Substitution reactions represent another important reaction class, where the dimethylamino group can be replaced with other functional groups under appropriate conditions using reagents such as alkyl halides or acyl chlorides . The compound also participates in esterification reactions with alcohols under acidic conditions to form methyl or ethyl esters, which find applications as analytical chemistry standards .
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Standard Dimethylation | L-leucine, formaldehyde (CH₂O), NaBH₃CN | Room temperature, H₂O, ice bath, 30 min | 85-90% | [10] |
| Isotopic Variant Synthesis | Isotopic L-leucine, CD₂O, NaBD₃CN | Room temperature, D₂O, ice bath | 85-90% | [10] [11] |
| Industrial Production | Automated reactors, continuous flow | Optimized conditions | High yield |
The synthesis of N,N-Dimethyl-l-leucine typically involves reductive methylation of L-leucine using formaldehyde and sodium cyanoborohydride [10] [12]. This process occurs under mild conditions at room temperature in aqueous solution with the reaction mixture maintained in an ice-water bath [10]. The reaction progress is monitored using ninhydrin staining on thin-layer chromatography plates [10].
For isotopic variants used in mass spectrometry applications, the synthesis employs heavy formaldehyde (CD₂O or ¹³CD₂O) and sodium cyanoborodeuteride (NaBD₃CN) in deuterated water [10] [11]. The ¹⁸O-exchange reaction requires dissolving isotopic leucine in 1N HCl H₂¹⁸O solution at 65°C for 4 hours before dimethylation [10].
| Compound | Formula | Molecular Weight | CAS Number | Melting Point |
|---|---|---|---|---|
| N,N-Dimethyl-l-leucine | C₈H₁₇NO₂ | 159.23 g/mol | 2439-37-4 | Not specified |
| N,N-Dimethyl-l-valine | C₇H₁₅NO₂ | 145.20 g/mol | 2812-32-0 | 153°C |
| N,N-Dimethyl-l-phenylalanine | C₁₁H₁₅NO₂ | 193.24 g/mol | 17469-89-5 | Not specified |
| N,N-Dimethyl-l-serine | C₅H₁₁NO₃ | 133.15 g/mol | 2812-34-2 | Not specified |
The comparative analysis reveals that N,N-Dimethyl-l-leucine falls within the intermediate molecular weight range among dimethylated amino acids [13] [14] [15]. N,N-Dimethyl-l-valine provides the most comparable structure with a melting point of 153°C, suggesting similar thermal stability properties [16].
Research applications span multiple fields including protein quantification with high accuracy (<15%), amine metabolite labeling with enhanced ionization efficiency, and pharmaceutical development for diagnostic assays [20] . The compound's synthetic simplicity and ability to form stable derivatives make it particularly valuable for analytical chemistry standards and protein-peptide interaction studies .